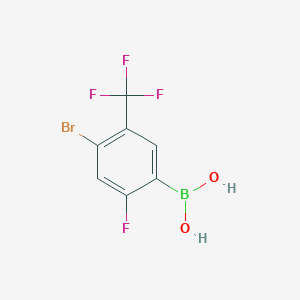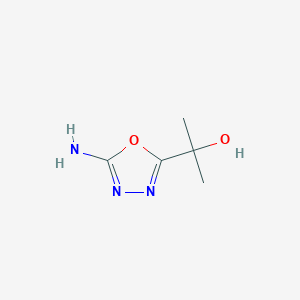
Ácido 4-bromo-2-fluoro-5-(trifluorometil)fenilborónico
Descripción general
Descripción
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H4BBrF4O2 and its molecular weight is 286.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de moléculas biológicamente activas
Este compuesto se utiliza como reactivo en la síntesis de diversas moléculas biológicamente activas. Por ejemplo, participa en la creación de inhibidores de la lactato deshidrogenasa, que se están explorando por su potencial para inhibir la proliferación de células cancerosas .
Desarrollo de agentes antitumorales
El derivado del ácido borónico es un reactivo clave en la preparación de inhibidores de la proteína del huso de la kinesina (KSP). Estos inhibidores se están investigando por su posible uso como agentes antitumorales, ofreciendo una vía prometedora para la terapia del cáncer .
Funcionalización mediante lithiación
Los investigadores emplean este compuesto para la funcionalización mediante lithiación seguida de reacción con electrófilos. Este proceso es fundamental en la síntesis orgánica, permitiendo la introducción de grupos funcionales en compuestos aromáticos .
Reacciones de adición conjugada catalizadas por rodio selectivas
El compuesto también es significativo en las reacciones de adición conjugada catalizadas por rodio selectivas. Estas reacciones son cruciales para la formación de enlaces C-C, que son la columna vertebral de la química orgánica y tienen amplias implicaciones en la química medicinal .
Desarrollo de fármacos antituberculosos
Sirve como reactivo en la síntesis de análogos de PA-824, que se investigan por su uso como fármacos antituberculosos. El desarrollo de nuevos fármacos en este campo es vital debido a la aparición de cepas de tuberculosis resistentes a los fármacos .
Moduladores de la proteína de supervivencia de la neurona motora
Otra aplicación implica la síntesis de moduladores de la proteína de supervivencia de la neurona motora. Estos moduladores se estudian por sus posibles efectos terapéuticos sobre la atrofia muscular espinal, un trastorno genético .
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction is exceptionally mild and functional group tolerant, leading to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as temperature and atmospheric conditions . The compound should be stored in a cool, dark place under an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .
Análisis Bioquímico
Biochemical Properties
The role of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily as a reagent in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound interacts with enzymes and proteins involved in this reaction, contributing to the formation of new carbon-carbon bonds .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers a group (in this case, a boron group) to a metal catalyst, such as palladium . This contributes to the formation of new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
It is known that the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-5-2-6(10)4(8(14)15)1-3(5)7(11,12)13/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMTVAEKUCNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)


![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1527081.png)
![[2-(2,4-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1527082.png)

![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)





